molecular formula C4H4O2SSe B13114410 Selenophene-2-sulfinicacid

Selenophene-2-sulfinicacid

Cat. No.: B13114410
M. Wt: 195.11 g/mol
InChI Key: UCRMKPZRESZMSM-UHFFFAOYSA-N
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Description

Selenophene-2-sulfinicacid is an organoselenium compound that belongs to the class of selenium-based heterocyclics It is characterized by a five-membered ring structure containing one selenium atom and a sulfinic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-sulfinicacid typically involves the cyclization of appropriate precursors. One common method is the selenobromination of thienylpropargyl alcohols using cyclohexene as an additive. This reaction is conducted at room temperature or at 0°C, depending on the desired regioisomer . Another approach involves the use of simple inorganic selenium precursors such as elemental selenium, selenium dioxide, and sodium selenide . These methods often involve the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available and cost-effective starting materials. The use of elemental selenium and selenium dioxide as precursors is particularly advantageous due to their availability and low cost . Additionally, the development of catalytic processes that enhance the efficiency and selectivity of the synthesis is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Selenophene-2-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the selenium atom and the sulfinic acid group, which provide reactive sites for chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine and iodine . The reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile and dichloromethane.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenophene-2-sulfonic acid, while reduction reactions can produce selenophene-2-sulfinic acid derivatives with varying degrees of saturation .

Mechanism of Action

The mechanism of action of selenophene-2-sulfinicacid involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the sulfinic acid group can interact with various biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Selenophene-2-sulfinicacid can be compared to other selenium-containing heterocycles such as selenophene, benzoselenophene, and thiophene . While all these compounds share a similar five-membered ring structure, this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

List of Similar Compounds:
  • Selenophene
  • Benzoselenophene
  • Thiophene
  • Furan
  • Pyrrole

Properties

Molecular Formula

C4H4O2SSe

Molecular Weight

195.11 g/mol

IUPAC Name

selenophene-2-sulfinic acid

InChI

InChI=1S/C4H4O2SSe/c5-7(6)4-2-1-3-8-4/h1-3H,(H,5,6)

InChI Key

UCRMKPZRESZMSM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)S(=O)O

Origin of Product

United States

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